

Synthesis of elvitegravir using 3,6-Dichloro-2fluorobenzyl bromide

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Compound of Interest

3,6-Dichloro-2-fluorobenzyl
bromide

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Application Notes and Protocols for the Synthesis of Elvitegravir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Elvitegravir, a potent HIV-1 integrase inhibitor. The described synthetic route utilizes a key Negishi coupling reaction with an organozinc reagent derived from 3-chloro-2-fluorobenzyl bromide.

Introduction

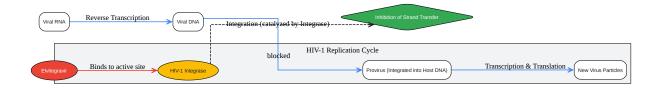
Elvitegravir is a crucial component of antiretroviral therapy, functioning as an integrase strand transfer inhibitor (INSTI). It effectively blocks the integration of the HIV-1 DNA into the host cell genome, a critical step in the viral replication cycle.[1][2][3] The synthesis of Elvitegravir can be efficiently achieved through a convergent route, culminating in a palladium-catalyzed cross-coupling reaction. This document outlines the synthesis of a key quinolone intermediate followed by its coupling with 3-chloro-2-fluorobenzyl zinc bromide.

Mechanism of Action: HIV-1 Integrase Inhibition

Elvitegravir targets the HIV-1 integrase enzyme, which is responsible for two key catalytic reactions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that



integrates the viral DNA into the host chromosome.[4][5] Elvitegravir and other INSTIs chelate the divalent metal ions (Mg2+) in the active site of the integrase, preventing the binding of the host DNA and thereby inhibiting the strand transfer step.[6][7][8] This mechanism effectively halts the viral replication process.





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